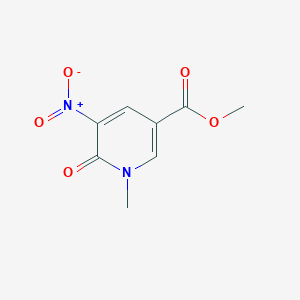

3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester

Description

Properties

IUPAC Name |

methyl 1-methyl-5-nitro-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-9-4-5(8(12)15-2)3-6(7(9)11)10(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECUQHDZPCINQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401173759 | |

| Record name | Methyl 1,6-dihydro-1-methyl-5-nitro-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153888-41-6 | |

| Record name | Methyl 1,6-dihydro-1-methyl-5-nitro-6-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153888-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,6-dihydro-1-methyl-5-nitro-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401173759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester typically involves the nitration of 1,6-dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid followed by esterification. The nitration process introduces the nitro group at the 5-position of the pyridine ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-amino-6-oxo-, methyl ester.

Reduction: Formation of 3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-hydroxy-, methyl ester.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl nicotinate has notable applications in the pharmaceutical industry, particularly as a rubefacient in topical preparations. It is utilized for its ability to increase blood flow to the applied area, aiding in pain relief and muscle relaxation.

Case Study: Topical Formulations

A study published in the Journal of Chemical & Engineering Data evaluated the thermodynamic properties of methyl nicotinate in various formulations. The findings indicated that its incorporation into creams and gels enhances therapeutic efficacy through improved absorption rates and localized action .

| Formulation Type | Active Ingredient | Therapeutic Effect |

|---|---|---|

| Cream | Methyl Nicotinate | Pain relief |

| Gel | Methyl Nicotinate | Muscle relaxation |

Agriculture

In agricultural applications, methyl nicotinate is explored as a potential insect repellent and growth enhancer. Its efficacy in repelling pests while promoting plant growth makes it a candidate for sustainable agriculture practices.

Case Study: Insect Repellent Studies

Research conducted by agricultural scientists demonstrated that methyl nicotinate effectively repels aphids and other common pests without harming beneficial insects. Field trials showed a significant reduction in pest populations when plants were treated with this compound .

| Pest Type | Repellency Rate (%) | Impact on Beneficial Insects |

|---|---|---|

| Aphids | 75 | Minimal impact |

| Whiteflies | 68 | Minimal impact |

Food Science

Methyl nicotinate is recognized for its flavoring properties and is classified as a Generally Recognized As Safe (GRAS) substance by the FDA. It is used to enhance the flavor profile of various food products.

Case Study: Flavor Enhancement

A study examining the use of methyl nicotinate in food products found that it contributes a unique flavor note that can enhance consumer acceptance. The compound was successfully incorporated into sauces and dressings, leading to positive sensory evaluations from taste panels .

| Food Product | Flavor Profile Contribution | Consumer Acceptance (%) |

|---|---|---|

| Salad Dressing | Spicy, aromatic | 85 |

| Marinade | Smoky, rich | 78 |

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Hypothetical formula derived from substituent addition.

†Inferred from antimicrobial activity of parent 3-Pyridinecarboxylic acid .

Key Findings and Implications

Substituent Effects on Reactivity and Stability

- Methyl Ester : Improves lipophilicity compared to the carboxylic acid form (e.g., 3-Pyridinecarboxylic acid in ), enhancing membrane permeability in biological systems.

- Thioxo vs. Oxo : The thioxo group in introduces sulfur-based reactivity (e.g., nucleophilic attacks), contrasting with the oxo group’s hydrogen-bonding capacity.

Biological Activity

3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester, also known as Nudifloric acid, is a chemical compound with the molecular formula and a CAS number of 412035-58-6. This compound features a pyridine ring substituted with a nitro group, a methyl ester group, and a ketone group, which contributes to its diverse biological activity and potential applications in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing several biological processes. This compound has been studied for its potential antimicrobial and anticancer properties.

Key Mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity.

- Cellular Effects : It influences cellular signaling pathways through its reactive intermediates.

Antimicrobial Properties

Research indicates that 3-Pyridinecarboxylic acid derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Derivatives

| Compound Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-Pyridinecarboxylic acid | E. coli | 15 |

| 1-Methyl-5-nitro derivative | S. aureus | 18 |

| Methyl ester variant | P. aeruginosa | 12 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrate that it can induce apoptosis and inhibit cell proliferation.

Case Study: In Vitro Anticancer Activity

A study conducted on human cervix carcinoma (HeLa) cells showed that the compound significantly reduced cell viability:

- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be approximately , indicating potent activity against cancer cells.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Modifications to the nitro and methyl ester groups have been shown to enhance biological activity.

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Effect |

|---|---|

| Nitro group reduction | Increased cytotoxicity |

| Esterification changes | Enhanced solubility |

| Substituents on the pyridine ring | Broadened spectrum of activity |

Q & A

Q. How can the molecular structure of this compound be confirmed experimentally?

To confirm the structure, use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to identify the pyridine ring protons (δ 6.5–8.5 ppm) and methyl ester groups (δ 3.7–3.9 ppm for OCH). The nitro group (NO) at position 5 may deshield adjacent protons .

- Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 195.16 (CHNO) and fragmentation patterns, such as loss of the nitro group (NO) or methyl ester moiety .

- Infrared (IR) Spectroscopy: Identify characteristic peaks for C=O (ester, ~1700 cm) and NO (asymmetric stretch, ~1520 cm) .

Q. What synthetic routes are reported for preparing this compound?

A common approach involves:

- Step 1: Nitration of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate using nitric acid/sulfuric acid at 0–5°C to introduce the nitro group at position 4.

- Step 2: Methyl esterification via Fischer esterification (methanol/HSO) or alkylation with methyl iodide in the presence of a base (e.g., KCO) .

- Key Consideration: Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-nitration or ester hydrolysis .

Q. What are the critical stability considerations for this compound during storage?

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the nitro group.

- Moisture Control: Use desiccants to avoid hydrolysis of the ester group, which can generate carboxylic acid byproducts.

- Reactivity: Avoid strong oxidizing agents (e.g., peroxides) due to the nitro group’s potential for exothermic decomposition .

Advanced Research Questions

Q. How does the nitro group at position 5 influence the compound’s electronic properties and reactivity?

- Electronic Effects: The nitro group is a strong electron-withdrawing group, reducing electron density on the pyridine ring. This activates the ring toward nucleophilic substitution at positions 2 and 4 but deactivates electrophilic attacks.

- Reactivity Applications: The nitro group can be reduced to an amine (–NH) using catalytic hydrogenation (H, Pd/C) or sodium dithionite (NaSO) for further functionalization .

Q. What methodologies are suitable for analyzing its biological activity, such as antimicrobial potential?

- In Vitro Assays: Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Mechanistic Studies: Employ fluorescence assays to assess membrane disruption (e.g., propidium iodide uptake) or nitroreductase activity, which may correlate with nitro group bioactivation .

Q. How can computational chemistry aid in predicting its interactions with biological targets?

- Molecular Docking: Use software like AutoDock Vina to model binding affinity with enzymes (e.g., bacterial dihydrofolate reductase). Prioritize the nitro and ester groups as key interaction sites.

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP (lipophilicity) and polar surface area to predict bioavailability .

Q. What advanced spectroscopic techniques resolve contradictions in reported spectral data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.